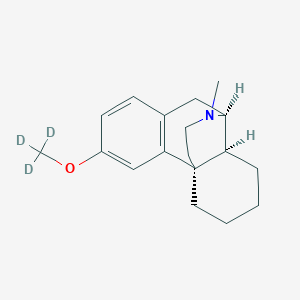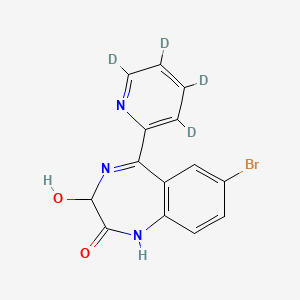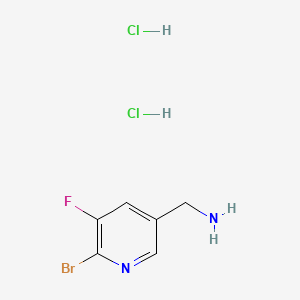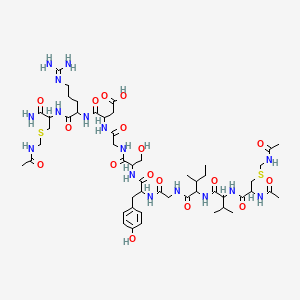
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is characterized by the presence of acetylated cysteine residues protected by acetamidomethyl (Acm) groups, which help in stabilizing the peptide structure and preventing unwanted reactions during synthesis and storage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process, optimizing reaction conditions, and ensuring high purity and yield. Automated peptide synthesizers are commonly used to streamline the process and maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions, which can introduce new functional groups or alter the peptide’s properties.
Aplicaciones Científicas De Investigación
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: has diverse applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials, biosensors, and as a component in various biotechnological applications.
Mecanismo De Acción
The mechanism of action of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets, such as enzymes, receptors, or other proteins, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Boc-Cys-OH)2: A cysteine derivative used in peptide synthesis and as a building block for more complex peptides.
Ac-DL-Cys-OH: Another cysteine-containing peptide with different protecting groups and sequence.
Uniqueness
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: is unique due to its specific sequence and the presence of Acm-protected cysteine residues. This protection enhances the peptide’s stability and prevents unwanted side reactions, making it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C51H82N16O17S2 |
|---|---|
Peso molecular |
1255.4 g/mol |
Nombre IUPAC |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(acetamidomethylsulfanyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[1-[[3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H82N16O17S2/c1-8-26(4)42(67-50(84)41(25(2)3)66-48(82)37(60-29(7)71)22-86-24-59-28(6)70)49(83)57-19-39(74)61-33(16-30-11-13-31(72)14-12-30)46(80)64-35(20-68)44(78)56-18-38(73)62-34(17-40(75)76)47(81)63-32(10-9-15-55-51(53)54)45(79)65-36(43(52)77)21-85-23-58-27(5)69/h11-14,25-26,32-37,41-42,68,72H,8-10,15-24H2,1-7H3,(H2,52,77)(H,56,78)(H,57,83)(H,58,69)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,81)(H,64,80)(H,65,79)(H,66,82)(H,67,84)(H,75,76)(H4,53,54,55) |
Clave InChI |
PRTDIYYSVLAMOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSCNC(=O)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CSCNC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
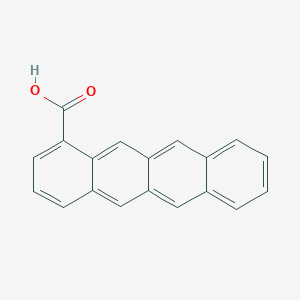

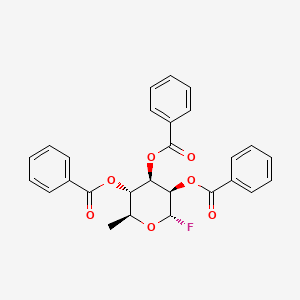
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
